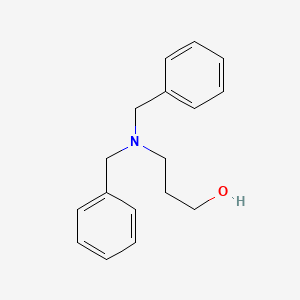

3-(Dibenzylamino)-1-propanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(dibenzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c19-13-7-12-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOXRTJFYFGTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403282 | |

| Record name | 3-(Dibenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3161-51-1 | |

| Record name | 3-(Dibenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dibenzylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Initial Synthetic Explorations of Amino Alcohols

The study of amino alcohols is a significant area within organic chemistry, primarily due to their prevalence in biologically active compounds and their utility as chiral building blocks. researchgate.netfrontiersin.org Historically, the synthesis of these compounds has been a focus of extensive research, with early methods often relying on the reduction of amino acids or the ring-opening of epoxides. researchgate.netrsc.org These initial explorations laid the groundwork for developing more sophisticated and stereoselective synthetic routes. The vicinal amino alcohol motif, in particular, is a common feature in many natural products and pharmaceuticals, driving the development of diastereoselective synthesis methods. rsc.org

The synthesis of amino alcohols can be achieved through various methodologies. One common approach involves the reaction of amines with epoxides, a process that can be catalyzed by various reagents, including aluminum triflate. researchgate.net Another significant pathway is the reduction of α-amino ketones. frontiersin.org More recent advancements have explored biocatalysis, utilizing engineered amine dehydrogenases for the asymmetric reductive amination of α-hydroxy ketones, offering a greener and highly selective alternative. frontiersin.org

Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of 3-(Dibenzylamino)-1-propanol is intrinsically linked to its molecular architecture. The molecule incorporates a tertiary amine with two bulky benzyl (B1604629) groups and a primary alcohol connected by a propyl chain.

Key Structural Features:

Tertiary Amine: The nitrogen atom is bonded to three carbon atoms, making it a tertiary amine. The presence of the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule.

Benzyl Groups: The two benzyl groups attached to the nitrogen atom are large and sterically hindering. This steric bulk can influence the accessibility of the nitrogen's lone pair, affecting its nucleophilicity and basicity.

Hydroxyl Group: The primary alcohol group (-OH) at the end of the propyl chain is a key functional group. It can participate in hydrogen bonding and undergo typical alcohol reactions such as oxidation, esterification, and etherification.

Propyl Chain: The three-carbon chain provides flexibility to the molecule, allowing the functional groups to adopt various conformations.

These structural elements dictate the compound's reactivity. The tertiary amine can act as a base or a nucleophile, while the hydroxyl group provides a site for reactions typical of primary alcohols. The steric hindrance from the benzyl groups can modulate the reactivity of the amine, making it a selective reagent in certain synthetic applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO localpharmaguide.comnih.gov |

| Molecular Weight | 255.35 g/mol nih.govscbt.com |

| Density | 1.037 g/mL at 25 °C chemicalbook.comlocalpharmaguide.com |

| Boiling Point | 389 °C chemicalbook.comlocalpharmaguide.com |

| Refractive Index | n20/D 1.562 chemicalbook.comlocalpharmaguide.com |

| Flash Point | >230 °F (>110 °C) chemicalbook.comlocalpharmaguide.com |

| InChI Key | LKOXRTJFYFGTKJ-UHFFFAOYSA-N nih.gov |

| CAS Number | 3161-51-1 localpharmaguide.comnih.gov |

Overview of Research Trajectories Pertaining to 3 Dibenzylamino 1 Propanol

Established Reaction Pathways for this compound Synthesis

Conventional methods for synthesizing achiral this compound rely on robust and well-established chemical transformations. These pathways are valued for their reliability and scalability, providing straightforward access to the target compound.

Nucleophilic substitution represents a fundamental strategy for constructing the carbon-nitrogen bond in this compound. This approach typically involves the reaction of dibenzylamine (B1670424), acting as the nucleophile, with a three-carbon electrophile bearing a leaving group at the 3-position and a hydroxyl group at the 1-position.

A common route is the direct alkylation of dibenzylamine with a 3-halopropanol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. In this SN2 reaction, the nitrogen atom of dibenzylamine attacks the carbon atom bearing the halogen, displacing the halide ion to form the desired C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The reactivity order of the leaving groups generally follows sulfonate > iodide > bromide > chloride. sinica.edu.tw

While direct alkylation is straightforward, it can sometimes be complicated by over-alkylation or competing elimination reactions. libretexts.org An alternative nucleophilic substitution strategy involves using a protected alcohol, such as a 3-halopropyl ether, which can be deprotected after the substitution step to reveal the hydroxyl group.

Reductive amination is a highly versatile and widely employed method for amine synthesis, readily adaptable for preparing this compound. smolecule.commasterorganicchemistry.com This two-part process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.org

To synthesize this compound, dibenzylamine is reacted with a suitable three-carbon aldehyde bearing a hydroxyl group, such as 3-hydroxypropanal (B37111). The reaction proceeds through the formation of an intermediate iminium ion, which is not isolated but is immediately reduced. A key advantage of this method is the prevention of multiple alkylations that can plague direct alkylation methods. masterorganicchemistry.com

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.comlibretexts.org These mild reducing agents have the advantage of selectively reducing the iminium ion in the presence of the starting aldehyde, leading to high yields of the desired secondary amine. masterorganicchemistry.com The general applicability of this method makes it a cornerstone in the synthesis of substituted amino alcohols. For instance, reductive amination of cyclohexanone (B45756) with benzylamine (B48309) has been studied using various catalysts. d-nb.info

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent; selective for imines/iminium ions over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | More reactive than NaBH₃CN; can reduce the starting carbonyl compound if not used under controlled pH. masterorganicchemistry.com |

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product incorporating portions of all reactants, offer an efficient and atom-economical approach to complex molecules like amino alcohols. nih.govresearchgate.net These reactions are powerful tools in synthetic chemistry as they can generate molecular diversity quickly by avoiding the isolation of intermediate products. nih.gov

While a specific MCR for this compound is not prominently documented, various MCRs are known to produce the β-amino alcohol scaffold. For example, a three-component, one-pot reaction involving an aromatic amine, a ketone, and an alcohol can be assembled through the nucleophilic radical addition of ketyl radicals to ketimines generated in situ. nih.gov Another prominent example is the Petasis reaction (or borono-Mannich reaction), which involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to yield substituted amines, and can be adapted for amino alcohol synthesis. nih.gov Such strategies highlight the potential for developing novel MCRs to access a wide range of amino derivatives under mild conditions. nih.gov

Asymmetric Synthesis of Chiral Amino Alcohol Derivatives

Chiral amino alcohols are crucial structural motifs in many pharmaceuticals and serve as valuable chiral auxiliaries and ligands in asymmetric catalysis. unr.edu.arsci-hub.sesciengine.com Consequently, the development of stereoselective methods to access enantiomerically pure amino alcohols is a major focus of modern synthetic chemistry.

Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon double bond, has emerged as a powerful, atom-economical method for synthesizing chiral amines. nih.govsci-hub.se Copper- and ruthenium-catalyzed asymmetric hydroamination of allylic alcohols provides a direct route to chiral γ-amino alcohols (1,3-amino alcohols). sci-hub.seliv.ac.uk

In a typical copper-catalyzed approach, a copper hydride (CuH) catalyst, generated in situ and paired with a chiral ligand, reacts with an allylic alcohol. nih.govsci-hub.se This strategy allows for the synthesis of a range of chiral 1,3-amino alcohols with high levels of regioselectivity and enantioselectivity. nih.gov The reaction conditions are generally mild and tolerate a broad scope of functional groups. sci-hub.se Similarly, ruthenium-catalyzed asymmetric hydrogen-borrowing processes enable the hydroamination of racemic secondary allylic alcohols with various amines to produce enantiomerically enriched γ-amino alcohols with excellent enantioselectivities. liv.ac.uk

Table 2: Examples of Catalytic Asymmetric Hydroamination for Chiral γ-Amino Alcohol Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

| Copper Hydride / Chiral Ligand | Unprotected Allylic Alcohols | Chiral γ-Amino Alcohols | Excellent regio- and enantioselectivity; mild conditions. nih.govsci-hub.se | nih.govsci-hub.se |

| Ruthenium / Chiral Ligand | Racemic Secondary Allylic Alcohols | Chiral γ-Amino Alcohols | Asymmetric hydrogen-borrowing mechanism; broad substrate scope; excellent enantioselectivities (up to >99% ee). liv.ac.uk | liv.ac.uk |

| Copper Hydride / Chiral Ligand | (E)-Enals | Chiral Amino Alcohols | One-pot sequential hydrosilylation and hydroamination; high diastereo- and enantioselectivity. nih.gov | nih.gov |

The use of a chiral auxiliary is a classical and effective strategy for controlling stereochemistry during synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction, after which it is cleaved to reveal the enantiomerically enriched product. wikipedia.org

Several chiral auxiliaries have been successfully employed in the synthesis of 1,3-amino alcohols. For instance, diastereoselective additions of N-sulfinyl metalloenamines to aldehydes, using a tert-butanesulfinyl group as the chiral auxiliary, can produce β-hydroxy-N-sulfinyl imines. thieme-connect.com The subsequent diastereoselective reduction of these intermediates allows for the synthesis of either syn- or anti-1,3-amino alcohols, depending on the choice of reducing agent. thieme-connect.com

Another well-known example involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When attached to a carboxylic acid, it can direct the stereoselective alkylation at the α-position. This methodology can be adapted to build the carbon framework of amino alcohols. wikipedia.org Similarly, carbohydrate-derived auxiliaries have been used for diastereoselective α-alkylation of esters, which can be further transformed into chiral amino alcohols. thieme-connect.com These auxiliary-based methods provide reliable control over the stereochemical outcome, making them a valuable tool for accessing specific stereoisomers of amino alcohols. thieme-connect.comacs.org

Asymmetric Reduction Methodologies for Precursors

The enantioselective synthesis of this compound and its analogues often relies on the asymmetric reduction of prochiral ketone or ester precursors. These methods are crucial for establishing the desired stereochemistry, which is often vital for the biological activity of the final compounds.

A variety of catalytic systems have been developed for the asymmetric reduction of ketones. researchgate.netchembk.com For instance, chiral ruthenium(II) complexes, such as the Noyori-Ikariya catalyst, have proven effective in the transfer hydrogenation of β-keto esters. nih.gov These reactions typically utilize a hydrogen donor like a formic acid-triethylamine mixture and are conducted in a suitable solvent like dimethylformamide. nih.gov The enantioselectivity of these reductions can be very high, often exceeding 90% enantiomeric excess (ee). nih.govualberta.ca The configuration of substituents on the precursor molecule, such as an α-methoxyimino group, can significantly influence both the reactivity and the stereochemical outcome of the reduction. nih.gov

Another approach involves the use of chiral auxiliaries. For example, α-(arylsulfonamido)borneols can be used as chiral auxiliaries to direct the stereoselective reduction of α-keto esters. acs.org Lewis-basic formamides derived from N-methylvaline have also been employed as catalysts for the asymmetric reduction of ketimines with trichlorosilane, achieving high enantioselectivity. organic-chemistry.org

Enzyme-catalyzed reductions also offer a powerful tool for accessing enantiomerically pure amino alcohols. Lipases, for instance, can be used for the kinetic resolution of racemic precursors, providing a route to chiral building blocks.

The table below summarizes some of the reported asymmetric reduction methods for precursors leading to chiral amino alcohols.

| Catalyst/Reagent | Substrate Type | Key Features | Reference |

| Noyori–Ikariya complex | β-Keto esters | High enantioselectivity in transfer hydrogenation. | nih.gov |

| α-(Arylsulfonamido)borneols | α-Keto esters | Chiral auxiliary-controlled reduction. | acs.org |

| N-Methylvaline-derived formamides | Ketimines | Lewis-basic catalysis with trichlorosilane. | organic-chemistry.org |

Diastereoselective Synthetic Routes

Diastereoselective synthesis provides a powerful strategy for constructing specific stereoisomers of this compound analogues, particularly those with multiple stereocenters. These methods often involve the reaction of a chiral starting material or the use of a chiral auxiliary to control the formation of a new stereocenter relative to an existing one.

A common approach involves the addition of organometallic reagents to chiral α-(N,N-dibenzylamino) aldehydes. ull.es The stereochemical outcome of these reactions can often be predicted and controlled. For example, the use of Grignard reagents with α-N,N-dibenzylamino aldehydes typically leads to the formation of anti-β-amino alcohols with high diastereoselectivity. ull.esresearchgate.net This method has been successfully applied to the synthesis of various anti-β-amino alcohols, anti-2-amino-1,3-diols, and anti-3-amino-1,4-diols in good yields and with excellent stereoselectivity. ull.esresearchgate.net

Another strategy employs the Mannich reaction, where a one-pot reaction between an aldehyde, an amine, and a ketone can lead to β-amino ketones. Subsequent diastereoselective reduction of these ketones affords 1,3-aminoalcohols with high diastereomeric ratios. researchgate.net

The use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinamide, is another effective method for achieving diastereoselective synthesis. osi.lv This chiral auxiliary can be used to prepare chiral amines with multiple stereogenic centers. osi.lv

The table below provides examples of diastereoselective synthetic routes to analogues of this compound.

| Method | Key Reagents | Diastereoselectivity | Reference |

| Grignard addition to chiral aldehydes | α-N,N-Dibenzylamino aldehydes, Grignard reagents | High for anti-β-amino alcohols | ull.esresearchgate.net |

| Mannich reaction and reduction | Aldehyde, amine, ketone, reducing agent | High (dr >98:<2) | researchgate.net |

| Chiral auxiliary approach | N-tert-Butanesulfinylketimines, reducing agent | High | osi.lv |

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues presents several challenges that necessitate careful process optimization. Key considerations include reaction efficiency, cost-effectiveness, safety, and waste minimization.

For the synthesis of an analogue, (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol, a scalable procedure has been reported. orgsyn.orgorgsyn.org This process involves the reduction of benzyl (B1604629) (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate with lithium aluminum hydride. orgsyn.orgorgsyn.org While effective, the use of lithium aluminum hydride can be problematic on a large scale due to its reactivity and the need for stringent safety precautions. An alternative, more scalable synthesis avoids this reagent by employing N-benzylation of commercially available (S)-2-amino-3-phenylpropanol. orgsyn.org This method has been successfully scaled up to produce significant quantities of the desired product. orgsyn.orgorgsyn.org

In the context of producing related complex molecules, such as HIV protease inhibitors, process optimization has focused on improving yields and simplifying operations. For instance, the synthesis of a key intermediate, β(S)-[bis(phenylmethyl)amino]benzenepropanol, was achieved in a 95% yield in a single step through the benzylation of L-phenylalaninol under aqueous conditions. acs.orgacs.org Subsequent oxidation to the corresponding aldehyde was performed using a sulfur trioxide pyridine (B92270) complex in DMSO, a process that was optimized for large-scale production by controlling the reaction temperature to prevent racemization. acs.org

Process simulation and optimization using tools like Aspen Plus are also employed to enhance the efficiency of production processes for related C3 alcohols like 1-propanol (B7761284). frontiersin.orgdlr.de These simulations help in identifying bottlenecks, optimizing reaction conditions, and designing energy-efficient processes. dlr.de

The following table highlights key aspects of scalability and process optimization in the synthesis of this compound and its analogues.

| Optimization Strategy | Example | Outcome | Reference |

| Alternative Reagents | Replacing LiAlH4 with N-benzylation | Improved safety and scalability | orgsyn.org |

| One-Step Synthesis | Benzylation of L-phenylalaninol | 95% yield on a large scale | acs.orgacs.org |

| Temperature Control | Oxidation using SO3·Py in DMSO | Prevention of racemization in large-scale production | acs.org |

| Process Simulation | Aspen Plus for 1-propanol production | Identification of rate-limiting steps and improved titers | frontiersin.org |

Novel Synthetic Transformations Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block for the synthesis of more complex and biologically active molecules. up.ac.zasigmaaldrich.com Its functional groups—a secondary amine and a primary alcohol—allow for a variety of chemical modifications.

One significant transformation is the oxidation of the primary alcohol to an aldehyde. For example, (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol can be oxidized to the corresponding aldehyde using reagents like oxalyl chloride and dimethyl sulfoxide (B87167) (Swern oxidation). orgsyn.orgorgsyn.org This aldehyde is a key intermediate for further synthetic elaborations. orgsyn.org

The amino group can also be manipulated. For instance, debenzylation via catalytic hydrogenation can expose the primary amine, which can then be used in subsequent reactions. chembk.com

The this compound moiety has been incorporated into more complex heterocyclic structures. For instance, derivatives have been used in the synthesis of tetrahydroquinazolines, which have shown potential as topoisomerase IIα inhibitors. nih.gov In these syntheses, the dibenzylamino group is carried through several reaction steps before potential modification in the final stages.

Furthermore, the amino alcohol functionality is a key feature in the development of chiral ligands and catalysts for asymmetric synthesis. chembk.com The stereochemistry of the this compound backbone can influence the stereochemical outcome of reactions catalyzed by these derived ligands.

The table below lists some novel synthetic transformations involving the this compound moiety.

| Transformation | Reagents/Conditions | Product Type | Application |

| Oxidation of alcohol | Oxalyl chloride, DMSO | Chiral aldehyde | Intermediate for further synthesis |

| Debenzylation | Pd/C, H2 | Primary amine | Access to further functionalization |

| Heterocycle formation | Pyridine-2-carboxamidine hydrochloride | Tetrahydroquinazoline | Topoisomerase IIα inhibitors |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound and its derivatives.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure.

¹H NMR: The ¹H NMR spectrum of this compound provides crucial information about the different types of protons and their chemical environments. The aromatic protons of the two benzyl groups typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen atom show a characteristic singlet or a pair of doublets, while the protons of the propanol (B110389) backbone exhibit distinct signals corresponding to the CH₂ next to the nitrogen, the central CH₂, and the CH₂ adjacent to the hydroxyl group. The hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, distinct signals are observed for the aromatic carbons, the benzylic carbons, and the three carbons of the propanol chain. The chemical shifts of these carbons provide evidence for their connectivity and electronic environment.

| ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| 7.20-7.40 | Aromatic Protons (10H, multiplet) |

| 3.60 | Benzylic Protons (4H, singlet) |

| 3.55 | -CH₂-OH (2H, triplet) |

| 2.60 | N-CH₂- (2H, triplet) |

| 1.75 | -CH₂- (2H, quintet) |

| Variable | -OH (1H, broad singlet) |

| ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| 139.0 | Quaternary Aromatic Carbon |

| 129.0, 128.5, 127.0 | Aromatic CH Carbons |

| 60.0 | -CH₂-OH |

| 58.0 | Benzylic Carbon |

| 52.0 | N-CH₂- |

| 30.0 | -CH₂- |

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons within the propanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of complex derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS can be used to separate it from a mixture and subsequently obtain its mass spectrum. The electron ionization (EI) mass spectrum of this compound will typically show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak. More prominent will be the fragment ions resulting from the cleavage of the molecule. A characteristic fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, arising from the benzyl group. Another significant fragmentation pathway involves the loss of a propanol radical or related fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₇H₂₁NO), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

| Mass Spectrometry Data for this compound | |

| Technique | Information Obtained |

| GC-MS | Retention time, molecular ion peak (m/z 255), fragmentation pattern (e.g., m/z 91 for tropylium ion) |

| HRMS | Exact mass measurement to confirm the elemental formula C₁₇H₂₁NO |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine and the C-O stretching of the primary alcohol will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations in the benzyl groups typically give rise to strong Raman signals. The symmetric stretching of the C-C bonds and other non-polar bonds can also be readily observed.

| Spectroscopic Data for Functional Group Identification | |

| Technique | Characteristic Bands/Signals |

| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch, broad), ~3030 cm⁻¹ (Aromatic C-H stretch), ~2940, 2860 cm⁻¹ (Aliphatic C-H stretch), ~1495, 1450 cm⁻¹ (Aromatic C=C stretch), ~1050 cm⁻¹ (C-O stretch) |

| Raman Spectroscopy | Strong signals for aromatic ring breathing modes and symmetric C-H stretching. |

Advanced Spectroscopic Methods for Mechanistic and Conformational Insights

The comprehensive structural and functional understanding of a molecule like this compound and its derivatives necessitates the use of sophisticated spectroscopic techniques. mdpi.com Beyond routine analysis, advanced methods such as transient absorption spectroscopy and chiroptical spectroscopies provide profound insights into dynamic processes and three-dimensional molecular architecture. mdpi.comnumberanalytics.com These techniques are instrumental in elucidating reaction mechanisms by identifying fleeting intermediates and in unambiguously determining the absolute configuration of chiral molecules, which is a critical aspect in pharmaceutical and materials science. mdpi.comnumberanalytics.com

Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a powerful pump-probe technique used to study short-lived excited states and reaction intermediates. numberanalytics.com The methodology involves exciting a sample with a short, intense laser pulse (the pump) and monitoring the subsequent changes in absorbance using a second, weaker light pulse (the probe) at various time delays. edinst.com This allows for the observation of transient species with lifetimes ranging from femtoseconds to milliseconds, providing critical data on their formation, decay, and kinetics. numberanalytics.comedinst.com

In the context of reactions involving compounds like this compound, which contains both a tertiary amine and a primary alcohol, TAS is particularly valuable for studying photocatalytic processes. edinst.comresearchgate.net For instance, in photocatalytic oxidation reactions, the amine or alcohol moiety can interact with a photo-excited catalyst. edinst.com TAS can be employed to monitor the dynamics of photogenerated charge carriers (electrons and holes) in the catalyst and to detect the formation of radical cations or other intermediates from the substrate molecule. edinst.commdpi.com

The process typically unfolds as follows:

A photocatalyst, often a semiconductor material, absorbs a photon, creating an electron-hole pair. edinst.com

The substrate, such as an amine or alcohol, can be oxidized by the hole or reduced by the electron, forming a transient intermediate. researchgate.netnih.gov

TAS monitors the characteristic absorption spectra of these intermediates, which are often highly reactive and cannot be isolated. researchgate.netresearchgate.net

| Intermediate Type | Typical Reaction Context | Information Gained from TAS |

|---|---|---|

| Radical Cations (e.g., Aminium Radicals) | Photocatalytic Oxidation of Amines | Formation kinetics, lifetime, subsequent reaction pathways (e.g., deprotonation). |

| Radical Anions | Photocatalytic Reduction | Electron transfer dynamics, identification of reduced species. |

| Excited States (Singlet/Triplet) | Photosensitization Reactions | Lifetime of excited states, quenching rates by reactants. researchgate.net |

| Trapped Charge Carriers (in solid catalysts) | Heterogeneous Photocatalysis | Lifetimes of electrons and holes, charge trapping and recombination dynamics. edinst.com |

While this compound is itself achiral, it can be used as a precursor to synthesize chiral derivatives, for example, by introducing a stereocenter at the propanol backbone or on the benzyl groups. acs.org Determining the absolute configuration (the precise three-dimensional arrangement of atoms) of these chiral molecules is fundamental in fields like pharmacology, where enantiomers can have vastly different biological activities. mdpi.com Chiroptical spectroscopies, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful, non-destructive methods for this purpose. mdpi.comuniv-amu.fr

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range, arising from electronic transitions. nih.gov The resulting ECD spectrum, a plot of this difference (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. mdpi.com For a chiral derivative of this compound, the chromophores, such as the phenyl rings, would give rise to characteristic ECD signals, known as Cotton effects. nih.gov

The modern approach to assigning absolute configuration involves a combination of experimental ECD measurements and quantum chemical calculations. nih.govresearchgate.net The process generally includes:

Performing a conformational search for the chiral molecule to identify all low-energy conformers.

Calculating the theoretical ECD spectrum for one enantiomer (e.g., the R-enantiomer) by averaging the spectra of all significant conformers based on their Boltzmann population. nih.gov

Comparing the sign and shape of the calculated spectrum with the experimentally measured spectrum. A match confirms the absolute configuration of the experimental sample; a mirror-image relationship indicates the opposite enantiomer. researchgate.net

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light associated with vibrational transitions. nih.govnih.gov VCD offers a significant advantage over ECD because it probes the chirality of the entire molecule through its rich vibrational structure, whereas ECD is often dominated by a few chromophores. nih.govresearchgate.net This makes VCD applicable to a wider range of chiral molecules, including those without strong UV-Vis chromophores. cas.cz

Similar to ECD, the assignment of absolute configuration using VCD relies on comparing the experimental spectrum with DFT calculations. nih.govresearchgate.net VCD is particularly sensitive to the molecule's conformational flexibility and subtle stereochemical details. nih.govnih.gov For a chiral derivative of this compound, VCD could detect chiral signatures from the C-H, O-H, and C-N stretching and bending modes throughout the molecule, providing a highly detailed fingerprint for conformational and configurational analysis. rsc.orgnih.gov

| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |

|---|---|---|

| Spectral Range | UV-Visible (typically 190-400 nm) univ-amu.fr | Infrared (typically 4000-800 cm-1) univ-amu.fr |

| Origin of Signal | Electronic transitions within chromophores. nih.gov | Vibrational transitions of the entire molecule. researchgate.net |

| Primary Application | Absolute configuration of molecules with UV-Vis chromophores. researchgate.net | Absolute configuration and solution-phase conformation of nearly any chiral molecule. cas.cz |

| Strengths | High sensitivity for strong chromophores; can be used for exciton (B1674681) coupling analysis. nih.gov | Rich in structural information; sensitive to overall molecular stereochemistry, less dependent on specific chromophores. nih.govresearchgate.net |

| Limitations | Less effective for molecules lacking strong chromophores; can be sensitive to solvent effects. nih.govcas.cz | Signals are generally weaker than ECD; requires more sample; solvent interference can be an issue. cas.cz |

Computational and Mechanistic Investigations of 3 Dibenzylamino 1 Propanol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting molecular properties. For 3-(Dibenzylamino)-1-propanol, these studies would illuminate the influence of its dibenzyl groups on the foundational 3-aminopropanol structure.

Density Functional Theory (DFT) is a preferred computational method for optimizing molecular geometries and predicting vibrational spectra. imist.ma Typically, calculations are performed using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The optimized structure of this compound would be determined by finding the lowest energy conformation. Key geometrical parameters, including bond lengths and angles of the core 3-aminopropanol backbone, would be influenced by the steric bulk and electronic effects of the two benzyl (B1604629) groups attached to the nitrogen atom. The planarity of the phenyl rings and the torsional angles of the glycinato arms are also significant structural features. nih.gov While specific experimental data for this compound is not available, calculations on related molecules provide expected values for the core structure.

Table 1: Representative Calculated Geometrical Parameters for an Amino Alcohol Backbone Note: This table presents typical parameters for a propanolamine (B44665) backbone based on DFT calculations of related molecules. Actual values for this compound would vary.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | O-H | 0.97 |

| C-O | 1.43 | |

| C-C | 1.53 | |

| C-N | 1.47 | |

| Bond Angle (˚) | C-O-H | 107.5 |

| C-C-O | 110.0 | |

| C-C-N | 112.0 |

Vibrational frequency calculations are used to confirm that the optimized geometry represents a true energy minimum and to assign spectral bands observed in experimental FT-IR and FT-Raman spectra. chalcogen.ro The calculated harmonic frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and improve agreement with experimental data. nih.govchalcogen.ro For this compound, key vibrational modes would include the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C-N and C-O stretching vibrations. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the reactive sites of a molecule. malayajournal.org The MEP surface illustrates the charge distribution, with different colors indicating varying electrostatic potentials. ajchem-a.com

Negative Regions (Red/Yellow): These areas are rich in electron density and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen and nitrogen atoms. imist.maajchem-a.com

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a primary positive site. ajchem-a.com

Zero Potential Regions (Green): These areas represent neutral potential. ajchem-a.com

Frontier Molecular Orbital (FMO) analysis provides insight into a molecule's chemical reactivity and kinetic stability. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.orgajchem-a.com For this compound, the HOMO would likely be localized on the electron-rich amino and hydroxyl groups, while the LUMO may be distributed across the benzyl rings. The charge transfer within the molecule, indicated by the HOMO-LUMO distribution, is a key aspect of its reactivity. malayajournal.org

Table 2: Representative Frontier Molecular Orbital (FMO) Parameters Note: This table shows conceptual FMO parameters. Specific values for this compound would need to be determined via dedicated DFT calculations.

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability |

Computational Insights into Hydrogen Bonding and Intermolecular Interactions

Amino alcohols like 3-aminopropanol, the parent of the title compound, are known to form stable intramolecular hydrogen bonds. ustc.edu.cnresearchgate.net Computational studies on 3-aminopropanol have shown that a conformation stabilized by an O-H···N intramolecular hydrogen bond is the lowest energy structure. researchgate.net This interaction leads to the formation of a stable six-membered ring, which is a preferred conformation. ustc.edu.cn

In this compound, the presence of two bulky benzyl groups on the nitrogen atom would likely influence the geometry and strength of this intramolecular hydrogen bond due to steric hindrance. While the fundamental O-H···N interaction is expected to persist, its characteristics may be altered.

Intermolecular hydrogen bonds are also crucial, especially in condensed phases or in the presence of other molecules like water. researchgate.net Studies on the 3-aminopropanol-water complex show that the intramolecular hydrogen bond within the amino alcohol remains intact upon complexation, indicating its strength. researchgate.net In salts formed from protonated amino alcohols, the NH3+ and OH groups readily participate in extensive hydrogen-bonding networks, forming synthons like NH3+∙∙∙−OOC that dictate the crystal packing. nih.govnih.gov

Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes. This involves studying proton transfer events and determining the kinetics of relevant transformations.

Proton transfer is a fundamental step in many reactions involving amino alcohols. Computational studies have shed light on these mechanisms, which can be either stepwise or concerted. plos.org In a stepwise mechanism, the deprotonation of the amino group by a base occurs first, followed by a subsequent step like a hydride transfer. plos.org

In enzyme-catalyzed reactions, such as the N-acylation of amino alcohols by lipase, a "proton shuttle" mechanism has been proposed. researchgate.net This mechanism, which involves the transfer of two protons in the transition state, explains the significantly increased reaction rates observed for amino alcohols compared to simple amines. researchgate.net The ability of the amino alcohol to form an intramolecular hydrogen bond is crucial for this mechanism, as it pre-organizes the substrate for an efficient reaction without requiring nitrogen inversion. researchgate.net

The presence of a bridging water molecule can also facilitate proton transfer by stabilizing the zwitterionic form and creating a pathway for a concerted, asynchronous double proton transfer. rsc.orgresearchgate.net These computational methods help identify the order of proton transfers and the degree of asynchronicity in the mechanism. rsc.org

Kinetic studies measure reaction rates and how they are affected by variables like concentration and temperature to elucidate reaction mechanisms and derive rate laws. mt.com From the temperature dependence of the rate constant, key activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined. researchgate.netsamipubco.com

Activation Energy (Ea): The minimum energy required to initiate the reaction.

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from reactants to the transition state. A positive value indicates an endothermic activation process. samipubco.com

Entropy of Activation (ΔS‡): The change in entropy during the formation of the transition state. A positive value suggests a dissociative mechanism (more disorder), while a negative value points to an associative mechanism (more order). researchgate.netsamipubco.com

While specific kinetic data for reactions of this compound are not documented, studies on related systems, such as the lipase-catalyzed kinetic resolution of other propanol (B110389) derivatives or substitution reactions, provide a framework for the type of data obtained. samipubco.comnih.gov

Table 3: Representative Activation Parameters for a Chemical Reaction Note: The following data is from a kinetic study of a substitution reaction and is presented for illustrative purposes to show typical activation parameters. samipubco.com These values are not specific to this compound.

| Activation Parameter | Value | Unit |

| Ea | 93.43 | kJ/mol |

| ΔG‡ | 55.80 | kJ/mol |

| ΔH‡ | 90.91 | kJ/mol |

| ΔS‡ | +118 | J/(mol·K) |

This type of data is crucial for optimizing reaction conditions to improve product yield and quality. mt.com

Identification of Catalytic Cycles and Reaction Intermediates

While specific catalytic cycles involving this compound as a catalyst or ligand are not extensively detailed in the available literature, its structure as a γ-amino alcohol informs its potential catalytic roles. Amino alcohols are a well-established class of compounds in catalysis, capable of participating in various reaction mechanisms. nih.govresearchgate.net Computational studies on analogous amino alcohol systems provide insight into the types of catalytic cycles and intermediates that could be relevant.

One common role for amino alcohols is in metal-catalyzed reactions. For instance, in copper-catalyzed N-alkylation reactions involving primary alcohols and amino derivatives, a proposed catalytic cycle involves three main stages. acs.org First, the alcohol is oxidized by the copper catalyst to form an aldehyde and a copper hydride intermediate. Second, this aldehyde undergoes condensation with an amine to generate an imine. Finally, the imine is reduced by the copper hydride, yielding the N-alkylated product and regenerating the active catalyst for the next cycle. acs.org

In another example involving silver(I) catalysis for the addition of amino alcohols to olefins, density functional theory (DFT) studies reveal the catalyst's crucial role in determining the reaction's chemoselectivity. nih.gov The catalytic system can function as a Brønsted base, deprotonating the amino alcohol's hydroxyl group to form a silver-oxygen bond. nih.gov This intermediate then facilitates the addition reaction. Alternatively, the catalyst can act as a Lewis acid, coordinating with both the nitrogen and oxygen atoms of the amino alcohol. nih.gov The specific nature of the catalyst and its interaction with the amino alcohol dictate which reaction pathway is favored, leading to different products. nih.gov

In organocatalysis, without a metal, amino alcohols can act as bifunctional catalysts. The amine group can act as a Brønsted base, while the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor. researchgate.netscispace.com In lipase-catalyzed N-acylation of amino alcohols, a proposed "proton shuttle" mechanism highlights the interplay between the amino and hydroxyl groups. researchgate.net This mechanism, supported by computational models, suggests that the intramolecular hydrogen bonding in the amino alcohol facilitates a transition state where two protons are transferred simultaneously with the nucleophilic attack, explaining the high reaction rates and chemoselectivity. researchgate.net

The identification of such intermediates—like metal-hydrides, metal-alkoxides, imines, and various hydrogen-bonded complexes—is typically achieved through a combination of experimental techniques and computational modeling. acs.orgscispace.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using density functional theory (DFT), is a powerful tool for elucidating the reaction pathways and transition states of reactions involving amino alcohols like this compound. scispace.comrsc.org These studies provide detailed energetic and structural information that is often difficult to obtain through experimental means alone. researchgate.net

A primary goal of such modeling is to map the potential energy surface of a reaction. This involves calculating the Gibbs free energy of reactants, intermediates, transition states, and products. The resulting energy profiles allow researchers to identify the most likely reaction mechanism.

For example, in a theoretical study on the desymmetrization of anhydrides catalyzed by a generic β-amino alcohol, DFT calculations were used to compare two possible mechanisms: nucleophilic catalysis and general base catalysis. scispace.com The calculations revealed that the general base catalysis pathway had a significantly lower activation energy barrier (by ~25 kcal/mol) than the nucleophilic pathway, indicating it is the more probable route. scispace.com

Table 1: Comparison of Calculated Energy Barriers for Catalytic Pathways This table presents representative data from a DFT study on a generic β-amino alcohol-catalyzed reaction to illustrate the type of information generated by computational modeling. scispace.com

| Catalytic Pathway | Transition State | Relative Free Energy (kcal/mol) |

| Nucleophilic Catalysis | TS-Nuc | 26.8 |

| General Base Catalysis | TS-Base-Conc | ~1.9 - 3.2 |

Similarly, DFT calculations have been employed to understand the N-alkylation of amino derivatives with primary alcohols catalyzed by copper(II) acetate. acs.org The study identified the turnover frequency-determining transition state (TDTS) and the turnover frequency-determining intermediate (TDI). The calculations showed that the hydride transfer step for imine reduction was the rate-determining transition state. acs.org Such models can also predict the turnover frequency (TOF) of a catalyst, which can be compared with experimental results to validate the proposed mechanism. acs.org

The modeling of transition states provides crucial structural information. For instance, in the Ag(I)-catalyzed addition of amino alcohols, computations showed the three-dimensional structures of the transition states, revealing key interactions such as the formation of hydrogen bonds between the catalyst and substrate that stabilize the transition state and lower the activation energy barrier. nih.gov

Table 2: Calculated Gibbs Free-Energy Barriers for Amino Alcohol Addition This table shows representative data from a DFT study on the addition of an amino alcohol to an olefin, comparing uncatalyzed and catalyzed pathways. nih.gov

| Reaction Pathway | Transition State | Gibbs Free-Energy Barrier (kcal/mol) |

| Uncatalyzed N-adduct | TS1-N-non | 19.8 |

| Uncatalyzed O-adduct | TS1-O-non | 31.5 |

| Ag(I) Catalyzed O-adduct | TS2-O | 18.0 |

These computational investigations are fundamental to understanding how the structure of a catalyst like this compound, with its specific steric and electronic properties conferred by the dibenzyl groups, would influence reaction outcomes, selectivity, and efficiency. scispace.comresearchgate.net

Derivatization and Functionalization Strategies for Enhanced Utility

Synthesis of Novel Derivatives of 3-(Dibenzylamino)-1-propanol

The generation of new molecules from this compound is a cornerstone of its application-driven research. Synthetic efforts are primarily concentrated on three key areas: modification of the terminal hydroxyl group, functionalization of the dibenzylamino portion, and the stereocontrolled introduction of new chiral centers.

The primary alcohol functional group in this compound is a prime site for chemical transformation. Standard organic reactions can be employed to convert the hydroxyl group into other functionalities, thereby altering the molecule's physical and chemical properties. For instance, esterification or etherification reactions can be used to cap the hydroxyl group, which can influence its polarity and solubility.

Oxidation of the hydroxyl group provides a pathway to aldehyde or carboxylic acid derivatives. These derivatives serve as versatile intermediates for further synthetic elaborations, such as the formation of imines, amides, or other carbon-carbon bonds. A notable application of hydroxyl group modification is in the synthesis of precursors for radiolabeled ligands, where the introduction of a suitable leaving group facilitates radiolabeling.

A summary of common hydroxyl group modifications is presented in the table below.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Acyl chloride, Carboxylic acid | Ester |

| Etherification | Alkyl halide, Williamson ether synthesis | Ether |

| Oxidation | PCC, DMP, Swern oxidation | Aldehyde |

| Oxidation | Jones reagent, KMnO4 | Carboxylic Acid |

The dibenzylamino group offers another handle for structural diversification. The benzyl (B1604629) groups can be removed via catalytic hydrogenation to yield the corresponding secondary amine, 3-amino-1-propanol. This debenzylation strategy opens up the nitrogen atom for the introduction of a wide variety of substituents through N-alkylation or N-acylation reactions.

Furthermore, the aromatic rings of the benzyl groups are susceptible to electrophilic aromatic substitution, allowing for the introduction of functional groups such as nitro, halo, or alkyl groups. These substitutions can modulate the electronic properties of the molecule and provide attachment points for other molecular fragments.

Creating new stereocenters within the this compound framework is a sophisticated strategy to generate complex chiral molecules. This can be achieved by employing chiral reagents or catalysts in the synthetic sequence. For example, asymmetric reduction of a ketone derivative of this compound can lead to the formation of a new chiral alcohol with high enantiomeric purity. msu.edu The stereochemical outcome of such reactions is often dictated by the existing stereochemistry of the molecule, allowing for diastereoselective synthesis. The introduction of chirality is fundamental for applications in asymmetric catalysis and for creating chiral ligands for metal complexes. uwo.calibretexts.org

Application of Derivatization in Analytical Chemistry

The derivatives of this compound have proven to be valuable tools in analytical chemistry, particularly for chiral separations and for enhancing the sensitivity of detection methods. researchgate.netbeilstein-journals.orgmsu.edu

In analytical chemistry, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. researchgate.netwikipedia.org These diastereomers possess distinct physical properties, enabling their separation by standard chromatographic techniques like HPLC or GC. wikipedia.org Chiral derivatives of this compound, particularly those possessing a single enantiomeric form, can serve as effective CDAs. researchgate.net

For instance, an enantiomerically pure derivative of this compound can be reacted with a racemic analyte (e.g., a chiral carboxylic acid) to form a pair of diastereomeric esters. The subsequent chromatographic separation of these esters allows for the quantification of the original enantiomers. Furthermore, the elution order of the diastereomers can sometimes be correlated with the absolute configuration of the analyte, aiding in its stereochemical assignment. tcichemicals.com

Many organic molecules exhibit weak absorption in the ultraviolet (UV) or visible regions of the electromagnetic spectrum and may not be fluorescent, making their detection at low concentrations challenging. Derivatization with a suitable chromophoric or fluorophoric tag can significantly enhance their spectroscopic properties. beilstein-journals.orgmsu.edu

Derivatives of this compound can be designed to incorporate moieties that strongly absorb UV light or exhibit fluorescence. For example, coupling the molecule with a fluorescent dye like dansyl chloride would yield a highly fluorescent product. This strategy is particularly useful in bioanalytical applications where high sensitivity is required for the analysis of samples with complex matrices.

The table below summarizes the application of derivatization in enhancing spectroscopic detection.

| Derivatization Strategy | Purpose | Detection Method |

| Introduction of a Chromophore | Enhanced UV-Vis Absorption | UV-Vis Spectroscopy, HPLC-UV |

| Introduction of a Fluorophore | Enhanced Fluorescence Emission | Fluorescence Spectroscopy, HPLC-Fluorescence |

Chromatographic Analysis of Derivatized Products

The analysis of this compound and its derivatives often requires chromatographic techniques for separation, identification, and quantification. Derivatization is a crucial preceding step, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC), to enhance the analytical properties of the target molecules. research-solution.comsigmaaldrich.com The primary goals of derivatization in this context are to increase volatility for GC analysis and to improve detection sensitivity for liquid chromatography, especially when the analyte lacks a strong chromophore. sigmaaldrich.comoup.comthermofisher.com

For GC-MS analysis, the hydroxyl group of the propanol (B110389) backbone is typically targeted. Silylation is a common and effective method, converting the polar alcohol into a more volatile and thermally stable silyl (B83357) ether. sigmaaldrich.comresearchgate.net Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form tert-butyldimethylsilyl (TBDMS) derivatives, which exhibit good chromatographic behavior and produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. sigmaaldrich.comresearchgate.net The use of silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives is also a well-established practice for analyzing amino alcohols and related compounds. thermofisher.comresearchgate.net

In HPLC, derivatization is employed to attach a chromophoric or fluorophoric tag to the molecule, significantly enhancing UV or fluorescence detection. oup.comnih.gov This is particularly important for chiral separations, where the enantiomers of a derivative need to be resolved. For chiral amino alcohols, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol) can generate fluorescent isoindole derivatives suitable for sensitive detection. nih.gov Another approach involves using chiral derivatizing reagents to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). akjournals.com For instance, chiral reagents based on cyanuric chloride have been successfully used to separate the diastereomers of various amino alcohols. akjournals.com

The analysis of chiral derivatives, such as (S)-3-(dibenzylamino)-3-phenyl-1-propanol, relies heavily on chiral chromatography. Chiral HPLC is the method of choice for determining the enantiomeric ratio (er) or enantiomeric excess (ee) of a synthetic product, ensuring the stereochemical integrity of the chiral center. oup.com Purification of synthesized derivatives on a preparative scale is often accomplished using flash chromatography over silica (B1680970) gel.

Table 1: Chromatographic Analysis and Derivatization Techniques for Amino Alcohols and Derivatives

| Technique | Derivatizing Agent | Purpose of Derivatization | Analyte Type | Reference |

|---|---|---|---|---|

| GC-MS | MTBSTFA | Increases volatility and thermal stability (forms TBDMS ether) | Alcohols, Amines | sigmaaldrich.comresearchgate.net |

| GC-MS | MSTFA / BSTFA | Increases volatility (forms TMS ether) | Amino Acids, Alcohols | thermofisher.com |

| HPLC-Fluorescence | o-Phthaldialdehyde (OPA) / Mercaptoethanol | Forms fluorescent derivative for sensitive detection | Primary Amino Alcohols | nih.gov |

| RP-HPLC-UV | Cyanuric Chloride-based Chiral Reagents | Forms diastereomers for chiral separation on achiral columns | Amino Alcohols | akjournals.com |

| Chiral HPLC | None (Direct Separation) | Separation of enantiomers | Chiral Derivatives | oup.com |

Synthetic Utility of this compound Derivatives as Building Blocks

Derivatives of this compound are valuable and versatile building blocks in organic synthesis, particularly in the construction of complex, biologically active molecules. tandfonline.com The dibenzylamino group acts as an effective protecting group for the amine functionality, which is stable under many reaction conditions but can be readily removed via hydrogenolysis. This feature allows for the selective modification of other parts of the molecule before revealing the primary or secondary amine.

A significant application of these derivatives is in the synthesis of pharmaceuticals. For example, the chiral amino alcohol (S)-3-(dibenzylamino)-3-phenyl-1-propanol serves as a crucial intermediate in the asymmetric synthesis of (S)-dapoxetine, a potent selective serotonin (B10506) reuptake inhibitor (SSRI). This key building block can be prepared through a copper-catalyzed hydroamination of cinnamyl alcohol, demonstrating an efficient one-step method to access valuable chiral 1,3-amino alcohols.

Another key functionalization strategy is the oxidation of the primary alcohol to an aldehyde. The resulting α-(N,N-dibenzylamino) aldehydes are powerful intermediates for a wide range of diastereoselective carbon-carbon bond-forming reactions. acs.orgacs.org These aldehydes readily react with various organometallic reagents (e.g., Grignard reagents, organozinc compounds) and enolates in aldol-type reactions. acs.org For instance, the addition of diethylzinc (B1219324) to chiral α-(dibenzylamino) aldehydes proceeds with high chelation control to produce syn-β-amino alcohols with excellent diastereoselectivity. acs.org This methodology provides a reliable route to enantiomerically pure amino alcohols, which are themselves important structural motifs in many natural products and pharmaceuticals.

Furthermore, derivatives of this class are instrumental in the synthesis of antiviral agents. Notably, chiral building blocks like (S)-(+)-2-(dibenzylamino)-3-phenyl-1-propanol are employed in the synthesis of HIV protease inhibitors. sigmaaldrich.com The structural framework provided by this amino alcohol is incorporated into the core of these complex drug molecules, highlighting the importance of such synthons in medicinal chemistry. The stereoselective synthesis of these building blocks is often achieved from readily available α-amino acids, which are first N,N-dibenzylated and then reduced to the corresponding amino alcohol.

Table 2: Applications of this compound Derivatives in Synthesis

| Derivative | Synthetic Application | Target Molecule Class | Reference |

|---|---|---|---|

| (S)-3-(Dibenzylamino)-3-phenyl-1-propanol | Key intermediate in asymmetric synthesis | Serotonin Reuptake Inhibitors (e.g., (S)-Dapoxetine) | |

| α-(N,N-Dibenzylamino) Aldehydes | Electrophile in C-C bond formation (e.g., Aldol (B89426), Grignard reactions) | Diastereomerically enriched β-Amino Alcohols | acs.orgacs.org |

| (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | Chiral building block | HIV Protease Inhibitors | sigmaaldrich.com |

Compound Index

Applications in Asymmetric Synthesis and Catalysis Research

Role as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical course of a reaction. mdpi.com After the transformation, the auxiliary is removed and can often be recovered for reuse. mdpi.com Chiral auxiliaries derived from the 3-(dibenzylamino)-1-propanol scaffold, such as N,N-dibenzylamino aldehydes and ketones, have proven to be valuable in achieving high levels of stereocontrol in numerous carbon-carbon bond-forming reactions. orgsyn.org

Chiral N,N-dibenzylamino aldehydes, which can be synthesized from chiral amino acids, are highly effective building blocks for diastereoselective carbon-carbon bond-forming reactions. orgsyn.org The presence of the bulky N,N-dibenzylamino group at the α-position to the carbonyl creates a highly biased steric environment. This steric hindrance effectively shields one face of the aldehyde, forcing nucleophiles to attack from the less hindered face, thus controlling the formation of a new stereocenter relative to the existing one.

This principle has been successfully applied to a wide range of transformations, including:

Grignard-type reactions: The addition of organometallic reagents like Grignard reagents (RMgX), organolithium compounds (RLi), and organocuprates (R₂CuLi) proceeds with high diastereoselectivity. orgsyn.org

Aldol (B89426) additions: Reactions involving lithium enolates, enolsilanes, and enolboranes with these chiral aldehydes yield aldol products with predictable stereochemistry. orgsyn.org

Other C-C bond formations: High levels of diastereoselection are also observed in additions of trimethylsilyl (B98337) cyanide (Me₃SiCN) and sulfur ylides, as well as in hetero Diels-Alder reactions. orgsyn.org

A key strategy in HIV protease inhibitor synthesis involves the stereoselective synthesis of hydroxyethylene dipeptide isosteres. google.com In this context, a dibenzyl-L-amino acid is converted into a ketone, such as (2S)-2-dibenzylamino-5- Current time information in Bangalore, IN.smolecule.comdioxolan-2-yl-1-phenyl-pentan-3-one. The dibenzylamino group plays a crucial role in directing the subsequent reduction of the carbonyl group to furnish the desired amino alcohol with high (4S)-stereoselectivity. google.com

Table 1: Diastereoselective C-C Bond Forming Reactions with Chiral N,N-Dibenzylamino Aldehydes This table summarizes the types of reactions where chiral auxiliaries based on the dibenzylamino scaffold provide significant stereocontrol.

| Reaction Type | Nucleophile/Reagent | Typical Diastereoselectivity | Reference |

| Grignard Reaction | RMgX, RLi | High | orgsyn.org |

| Aldol Addition | Lithium Enolates, Enolsilanes | High | orgsyn.org |

| Cyanosilylation | Me₃SiCN, ZnX₂ catalyst | High | orgsyn.org |

| Sulfur Ylide Addition | Sulfur Ylides | High | orgsyn.org |

| Hetero Diels-Alder | Dienes | High | orgsyn.org |

| Carbonyl Reduction | Sodium Borohydride | High (4S-selectivity) | google.com |

The mechanism of stereochemical induction by dibenzylamino-based auxiliaries relies on steric control. The two bulky benzyl (B1604629) groups on the nitrogen atom create a rigid and well-defined chiral environment around the reactive center (e.g., a carbonyl group). This steric bulk effectively blocks one of the two faces of the prochiral substrate. Consequently, an incoming nucleophile is directed to the more accessible face, leading to the preferential formation of one diastereomer over the other.

For instance, in the reduction of a chiral ketone bearing a dibenzylamino group, the hydride reagent will preferentially attack from the side opposite the sterically demanding auxiliary. google.com Similarly, in aldol reactions with chiral α-dibenzylamino aldehydes, the enolate nucleophile approaches from the less hindered direction, resulting in a highly controlled formation of the syn- or anti-aldol product, depending on the reaction conditions and the geometry of the enolate. orgsyn.org This predictable control is a hallmark of effective chiral auxiliaries and makes these compounds valuable intermediates in the synthesis of complex, stereochemically rich molecules. nih.govresearchgate.net

Research has led to the development of novel and efficient chiral auxiliaries that incorporate the dibenzylamino propanol (B110389) structure. A prominent example starts with the conversion of readily available, enantiomerically pure α-amino acids, such as S-phenylalanine, into their N,N-dibenzyl protected forms. Subsequent reduction of the carboxylic acid moiety yields a chiral 2-(N,N-dibenzylamino)-1-propanol derivative, like (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol. orgsyn.org This chiral amino alcohol can then be oxidized to the corresponding aldehyde, which serves as a powerful chiral auxiliary in various C-C bond-forming reactions as previously described. orgsyn.org

Another approach involves modifying existing, well-established chiral auxiliaries. For example, the highly successful Evans' oxazolidinone auxiliaries have been derivatized with α-dibenzylamino groups. These modified auxiliaries participate in highly stereoselective boron-mediated syn-aldol reactions, producing the desired products in excellent yields and as single diastereoisomers after purification. researchgate.net The development of these new auxiliaries demonstrates the versatility of the dibenzylamino propanol scaffold in creating tailored reagents for asymmetric synthesis.

Ligand Development for Enantioselective Catalysis

In enantioselective catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The performance of the catalyst is highly dependent on the chiral ligand that coordinates to the metal center. The this compound structural unit has been successfully integrated into larger, more rigid chiral backbones to create effective ligands for a range of asymmetric organometallic reactions. mdpi.comacademie-sciences.fr

A successful strategy for creating effective chiral ligands involves attaching the dibenzylamino alcohol motif to a rigid and stereochemically defined molecular framework, such as one derived from natural terpenes like α-pinene. mdpi.comacademie-sciences.fr For example, starting from (−)-β-pinene, a series of diastereoselective steps can be employed to synthesize chiral aminodiols. mdpi.com One such ligand is (1R,2S,3S,5R)-3-((Dibenzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptan-2,3-diol. In this structure, the dibenzylamino group is part of a side chain attached to the rigid pinane (B1207555) skeleton, which provides a well-defined chiral environment essential for effective enantioselective catalysis. mdpi.com The synthesis of these ligands demonstrates a modular approach where the chirality is provided by the terpene backbone and the coordinating amino alcohol functionality is introduced separately.

Ligands incorporating the dibenzylamino alcohol structure have been successfully applied in various metal-catalyzed asymmetric reactions.

Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes: Chiral aminodiol ligands derived from the pinane scaffold have been tested as catalysts in the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes. mdpi.com In these reactions, the ligand forms a chiral complex with the zinc reagent, which then delivers the ethyl group to the aldehyde in a stereoselective manner. For instance, using a catalyst system generated from a pinane-based dibenzylamino diol, the addition of Et₂Zn to benzaldehyde (B42025) can produce 1-phenyl-1-propanol (B1198777) with a specific enantiomeric preference. The enantioselectivity of the reaction is highly dependent on the specific structure of the N-substituent on the ligand. mdpi.com

Table 2: Asymmetric Addition of Diethylzinc to Benzaldehyde Using Pinane-Based Aminodiol Ligands This table presents selected results for the enantioselective addition of Et₂Zn to benzaldehyde catalyzed by chiral ligands incorporating an amino alcohol structure.

| Ligand | N-Substituent | Product Configuration | Enantiomeric Excess (ee) | Reference |

| 10 | Dibenzyl | R | 80% | mdpi.com |

| 20 | O-Benzyl, N-Benzyl | S | 74% | mdpi.com |

| 21 | O-Benzyl, N-(S)-1-phenylethyl | R | 80% | mdpi.com |

| 6 | Benzyl | R | Good Selectivity | mdpi.com |

Asymmetric Transfer Hydrogenation: Chiral bifunctional ligands based on α-pinene, including β-aminoalcohols, have also been utilized in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. academie-sciences.fr In this process, a hydrogen atom is transferred from a simple alcohol, like isopropanol, to a prochiral ketone, yielding a chiral secondary alcohol. The catalyst, typically generated in situ from [RuCl₂(p-cymene)]₂ and the chiral ligand, controls the stereochemical outcome. Ligands containing a benzylamino alcohol moiety have been shown to effectively catalyze the reduction of acetophenone, achieving high conversions and moderate enantioselectivities. academie-sciences.fr The presence of the NH group in the amino alcohol ligand is considered crucial for its cooperative role during the hydrogen transfer step. academie-sciences.fr

Table 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone This table shows the performance of various α-pinene-based ligands in the transfer hydrogenation of acetophenone.

| Ligand | Ligand Type | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| 3 | β-Hydroxyoxime | 71 | 8% | academie-sciences.fr |

| 4 | Primary β-Aminoalcohol | 85 | 18% | academie-sciences.fr |

| 5 | Secondary β-Aminoalcohol | 95 | 45% | academie-sciences.fr |

Organocatalytic Applications

While more commonly employed as chiral ligands in metal-catalyzed reactions, derivatives of this compound have shown potential in organocatalysis, where a small organic molecule accelerates a reaction without the involvement of a metal. unipd.it For instance, the closely related compound (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol has been utilized in studies of organocatalytic asymmetric biomimetic transamination of α-keto esters. researchgate.net This highlights the potential of the N,N-dibenzylamino alcohol scaffold to serve as a platform for the design of purely organic catalysts. The development of organocatalysis is a significant area of research, aiming to provide more sustainable and environmentally benign alternatives to traditional metal-based catalysts. acs.orgzenodo.orgopen.ac.uk

Emerging Research Avenues and Green Chemistry Integration

Sustainable Synthesis Approaches for 3-(Dibenzylamino)-1-propanol and its Derivatives

The synthesis of amino alcohols is undergoing a paradigm shift, moving away from traditional methods that often rely on harsh reagents and volatile organic solvents. The focus is now on developing processes that align with the principles of green chemistry, emphasizing safety, efficiency, and minimal environmental impact nih.gov. For this compound, this involves exploring alternative reaction media, catalytic systems, and starting materials.

Water is increasingly recognized as a preferred solvent for chemical synthesis due to its safety, availability, and minimal environmental footprint. Research has demonstrated the feasibility of synthesizing β-amino alcohols through the aminolysis of epoxides in water, often without the need for any catalyst, achieving high yields and selectivity organic-chemistry.org. Another green approach involves the ruthenium-catalyzed transformation of amino alcohols into amino acid salts using only basic water as the solvent and oxidant, with hydrogen gas as the sole byproduct nih.govacs.org. Visible-light photocatalysis has also been employed for coupling reactions to produce 1,2-amino alcohols in water at room temperature rsc.org. These water-mediated methodologies could be adapted for the N-alkylation steps required to produce this compound, significantly reducing reliance on hazardous organic solvents. Furthermore, solvent-free conditions, often facilitated by catalysts like zinc(II) perchlorate, represent another promising green alternative for the ring-opening of epoxides with amines to yield amino alcohols organic-chemistry.org.